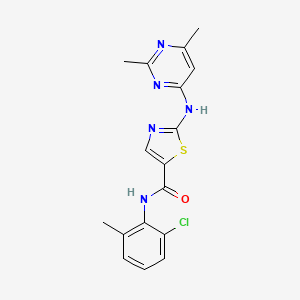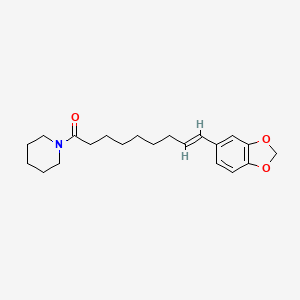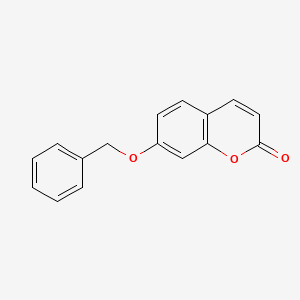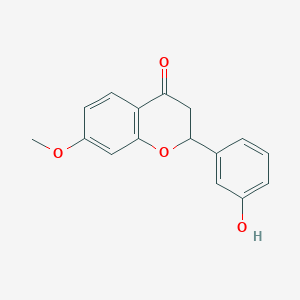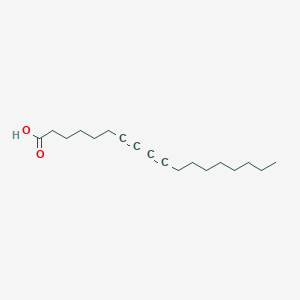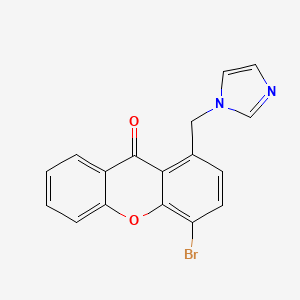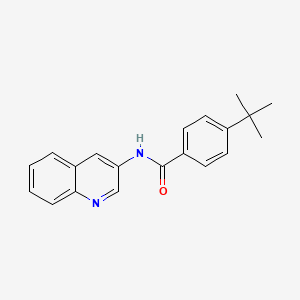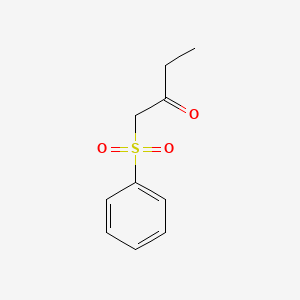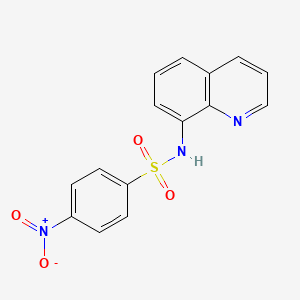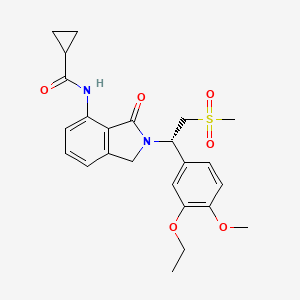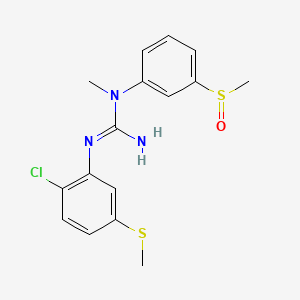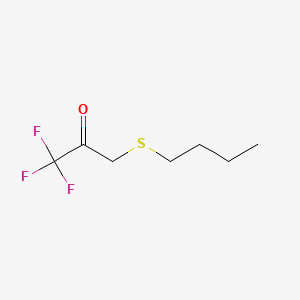![molecular formula C15H29O4P B3062628 {[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid CAS No. 34457-14-2](/img/new.no-structure.jpg)
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid is an organic compound with a complex structure that includes a phosphonic acid group attached to a long hydrocarbon chain with multiple double bonds and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid typically involves the reaction of a suitable alcohol precursor with a phosphonic acid derivative. One common method is the reaction of (6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol with phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) under controlled conditions to form the desired phosphonic acid ester. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide or phosphine.
Substitution: The hydroxyl group in the phosphonic acid can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bonds may yield epoxides or diols, while reduction of the phosphonic acid group can produce phosphine oxides or phosphines.
科学研究应用
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used to study enzyme inhibition and as a probe for phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of {[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, including those involved in energy metabolism and signal transduction.
相似化合物的比较
Similar Compounds
Phosphonic Acid Derivatives: Compounds such as aminomethylphosphonic acid and glyphosate share the phosphonic acid functional group.
Phosphate Esters: Compounds like dimethyl phosphate and triphenyl phosphate have similar structural features but differ in their chemical properties and applications.
Uniqueness
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid is unique due to its long hydrocarbon chain with multiple double bonds and methyl groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
34457-14-2 |
|---|---|
分子式 |
C15H29O4P |
分子量 |
304.36 g/mol |
IUPAC 名称 |
[(6E)-3,7,11-trimethyldodeca-6,10-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C15H29O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,15H,5-6,8,10-12H2,1-4H3,(H2,16,17,18)/b14-9+ |
InChI 键 |
DZHSRPJGCZHWOM-NTEUORMPSA-N |
手性 SMILES |
CC(CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O |
规范 SMILES |
CC(CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


